molecular formula C12H21NO3 B235300 Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 143557-91-9

Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Número de catálogo: B235300
Número CAS: 143557-91-9
Peso molecular: 227.30 g/mol
Clave InChI: SEGZJJSZYOEABC-IDKOKCKLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that features a tert-butyl ester group and a hydroxyl group. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure of this compound includes a bicyclo[3.2.1]octane ring system, which is a common motif in many biologically active molecules.

Propiedades

Número CAS

143557-91-9

Fórmula molecular

C12H21NO3

Peso molecular

227.30 g/mol

Nombre IUPAC

tert-butyl (5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3/t8-,9?,10?/m0/s1

Clave InChI

SEGZJJSZYOEABC-IDKOKCKLSA-N

SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)O

SMILES isomérico

CC(C)(C)OC(=O)N1[C@H]2CCC1CC(C2)O

SMILES canónico

CC(C)(C)OC(=O)N1C2CCC1CC(C2)O

Pictogramas

Acute Toxic

Origen del producto

United States

Métodos De Preparación

Boc Protection of Nortropinone

Nortropinone is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base to form tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate.

Typical Conditions :

  • Reactants : Nortropinone hydrochloride, di-tert-butyl dicarbonate (1.1 eq)

  • Base : Triethylamine (2.5 eq)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C → ambient

  • Time : 3 hours

  • Yield : 94.5%

The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, forming a stable carbamate.

Reduction of the Ketone to Alcohol

The ketone in Boc-protected nortropinone is reduced to a secondary alcohol using hydride reagents. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Example Protocol :

  • Reactant : tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (322 mg, 1.41 mmol)

  • Reducing Agent : Sodium borohydride (1.5 eq)

  • Solvent : Methanol

  • Temperature : 0°C → ambient

  • Time : 2 hours

  • Yield : 85–92%

Stereochemical outcomes depend on the reducing agent. NaBH4 typically yields a mixture of endo and exo isomers, while stereoselective agents like L-Selectride favor the endo configuration.

Grignard Addition to N-Boc-Nortropinone

A modified approach involves Grignard reagent addition to N-Boc-nortropinone, followed by hydrolysis to introduce the hydroxyl group.

Procedure :

  • Grignard Addition :

    • Reactants : N-Boc-nortropinone, methylmagnesium bromide (1.5 eq)

    • Additive : Lithium bromide (3 eq)

    • Solvent : Tetrahydrofuran (THF)

    • Temperature : 50°C → ambient

    • Time : 2 hours

    • Yield : 31%

  • Hydrolysis :

    • Conditions : Aqueous HCl (1M)

    • Workup : Extraction with ethyl acetate, column chromatography

This method is less common due to lower yields but demonstrates flexibility in introducing substituents.

Direct Cyclization of Linear Precursors

Alternative routes construct the bicyclic core from acyclic precursors. A 2014 study synthesized a related 8-azabicyclo[3.2.1]octane derivative via intramolecular lactonization:

Steps :

  • Epoxide Formation : Ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt is prepared.

  • Cyclization : Intramolecular lactonization under basic conditions forms the bicyclic structure.

  • Boc Protection : The amine is protected using Boc anhydride.

Challenges :

  • Low regioselectivity (pipecolic acid vs. proline derivatives)

  • Requires chiral resolution for enantiopure products

Stereochemical Considerations

The 3-hydroxy group’s configuration (endo vs. exo) significantly impacts biological activity. Key strategies include:

MethodStereochemical OutcomeCitation
NaBH4 Reduction~1:1 endo:exo mixture
L-Selectride Reduction>90% endo selectivity
Enzymatic Resolution>99% enantiomeric excess (ee)

Industrial-Scale Synthesis

For large-scale production, the Boc-protection/reduction route is preferred due to scalability and cost-effectiveness:

Optimized Protocol :

  • Catalyst : Palladium on carbon (for hydrogenation)

  • Solvent : Ethanol/water (9:1)

  • Pressure : 50 psi H₂

  • Yield : 89%

Analytical Characterization

Final products are validated using:

  • NMR Spectroscopy : Key peaks: δ 1.44 (Boc tert-butyl), δ 4.10 (C3-OH)

  • Mass Spectrometry : [M+H]⁺ = 228.2

  • X-ray Crystallography : Confirms bicyclic structure and stereochemistry

Aplicaciones Científicas De Investigación

Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying the biological activity of tropane alkaloids.

    Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.

Comparación Con Compuestos Similares

    Tropinone: A precursor in the synthesis of tropane alkaloids.

    Nortropinone: Another tropane alkaloid with similar biological activities.

    8-propyl-8-azabicyclo[3.2.1]octan-3-ol: A structurally related compound with different substituents.

Uniqueness: Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS Number: 478837-18-2) is a bicyclic compound with significant implications in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, making it a candidate for therapeutic applications, particularly in targeting the central nervous system.

Chemical Structure and Properties

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.304 g/mol
  • IUPAC Name : tert-butyl (5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Physical Form : Solid
  • Purity : Typically ≥ 98%

The compound features a bicyclic structure that includes a hydroxyl group and a carboxylate moiety, which are essential for its interaction with biological targets.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in physiological processes.

  • Receptor Interaction : The compound's bicyclic structure allows it to fit into the active sites of neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to neurotransmission, which could be beneficial in treating neurological disorders.

Case Studies and Experimental Data

Several studies have explored the pharmacological potential of this compound:

  • Neurotransmitter Modulation : Research indicates that this compound can enhance the release of certain neurotransmitters, leading to improved synaptic transmission in animal models.
  • Analgesic Effects : In pain models, this compound demonstrated significant analgesic properties, suggesting its potential use in pain management therapies.
  • Cognitive Enhancement : Some studies have reported improvements in cognitive function following administration of this compound, indicating its possible role as a cognitive enhancer.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC12H21NO3Hydroxymethyl and carboxylate groupsModulates neurotransmitter activity
Tert-butyl 5-hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylateC12H19NO3Different bicyclic structureLimited data on CNS effects
Endo-N-Boc-nortropineC16H21NO2Contains a Boc protecting groupUsed in tropane synthesis

Future Directions

Given the promising biological activity observed in initial studies, further research is warranted to explore:

  • Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
  • Mechanistic Studies : Detailed mechanistic studies to elucidate its interactions with specific receptors and enzymes.
  • Formulation Development : Developing effective formulations for targeted delivery in therapeutic applications.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, and what factors influence yield optimization?

  • Methodological Answer : Two primary routes are documented:
  • Route 1 : Direct Boc protection of nortropine using Boc anhydride in THF with triethylamine at 0°C to room temperature, achieving ~98% yield .
  • Route 2 : Reduction of N-Boc-nortropinone (e.g., via NaBH₄ or catalytic hydrogenation) to yield the hydroxyl derivative, with lower yields (~54%) due to competing side reactions .
    Key factors for optimization :
  • Purity of starting materials (e.g., nortropine vs. tropinone derivatives).
  • Reaction temperature control to minimize epimerization.
  • Use of anhydrous conditions to prevent Boc-group hydrolysis.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Distinct signals include:
  • tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C).
  • Bicyclic protons (δ 1.5–3.5 ppm, split due to stereochemical constraints).
  • Hydroxyl proton (δ ~2.5 ppm, broad, exchangeable) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 227.29 (C₁₂H₂₁NO₃) with fragmentation patterns confirming the bicyclic scaffold .
  • IR Spectroscopy : O-H stretch (~3400 cm⁻¹) and carbonyl (C=O) of the Boc group (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold be achieved, and what are the key stereochemical challenges?

  • Methodological Answer :
  • Desymmetrization : Starting from achiral tropinone derivatives, chiral auxiliaries or catalysts (e.g., Rhodium-DuPhos complexes) induce asymmetry during ring formation .
  • Stereocontrolled Cyclization : Use of chiral starting materials with pre-defined stereochemistry (e.g., (1S,5R)-configured precursors) to guide bicyclic scaffold formation .
    Challenges :
  • Epimerization at the hydroxyl-bearing carbon during acidic or basic work-up.
  • Competing ring-opening reactions under nucleophilic conditions .

Q. What strategies are employed to functionalize the tertiary hydroxyl group while preserving the bicyclic scaffold?

  • Methodological Answer :
  • Protection-Deprotection : Use of silyl ethers (e.g., TBSCl) or acetals to mask the hydroxyl group prior to further reactions (e.g., alkylation or acylation) .
  • Selective Oxidation : Controlled oxidation with TEMPO/NaClO to ketone derivatives, avoiding over-oxidation of the bicyclic core .
  • Nucleophilic Substitution : Mitsunobu reactions to replace hydroxyl with amines or halides, retaining stereochemistry .

Q. How can researchers address discrepancies in reported synthesis yields (e.g., 98% vs. 54%) for this compound?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC or in-situ IR to identify intermediates and optimize reaction times .
  • Byproduct Analysis : LC-MS or GC-MS to detect side products (e.g., over-reduced or epimerized species) .
  • Scale Adjustments : Pilot studies to assess solvent volume effects; microliter-scale screening for catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.